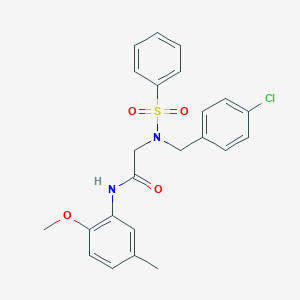![molecular formula C23H24N2O5S B301033 [4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B301033.png)
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, commonly known as EPTA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. EPTA is a thiazolidine derivative that has shown promising results in various scientific studies, making it an important compound for future research.
作用機序
The mechanism of action of EPTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. EPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism. EPTA has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a promising compound for the treatment of diabetes and other metabolic disorders.
実験室実験の利点と制限
One of the main advantages of EPTA is its ability to exhibit multiple biological effects, making it a versatile compound for scientific research. However, one of the limitations of EPTA is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of EPTA is a complex process that may require specialized equipment and expertise.
将来の方向性
There are several future directions for research on EPTA. One potential direction is the development of EPTA-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another potential direction is the use of EPTA as a tool for studying the mechanisms of inflammation and cancer growth. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in medicine and biochemistry.
Conclusion:
EPTA is a promising compound that has shown potential applications in the field of medicine and biochemistry. Its ability to exhibit multiple biological effects makes it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
EPTA can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of EPTA involves the reaction of 4-(bromomethyl)phenol with 4-ethoxyaniline, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained by reacting the intermediate compound with 2-chloroacetic acid.
科学的研究の応用
EPTA has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for future research.
特性
製品名 |
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid |
|---|---|
分子式 |
C23H24N2O5S |
分子量 |
440.5 g/mol |
IUPAC名 |
2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O5S/c1-3-13-25-22(28)20(14-16-5-9-19(10-6-16)30-15-21(26)27)31-23(25)24-17-7-11-18(12-8-17)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,27)/b20-14-,24-23? |
InChIキー |
MHSIXVGBAUAYQV-KWKLDLJFSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC |
正規SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)

![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)
![ethyl (4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B300973.png)